molecular formula C26H24FN3O4 B11225599 N-(1,3-benzodioxol-5-ylmethyl)-4-[3-(2-fluorobenzyl)-2-oxotetrahydropyrimidin-1(2H)-yl]benzamide

N-(1,3-benzodioxol-5-ylmethyl)-4-[3-(2-fluorobenzyl)-2-oxotetrahydropyrimidin-1(2H)-yl]benzamide

Cat. No.: B11225599
M. Wt: 461.5 g/mol
InChI Key: DQDULQKPMFUHAS-UHFFFAOYSA-N
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Description

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-{3-[(2-FLUOROPHENYL)METHYL]-2-OXO-1,3-DIAZINAN-1-YL}BENZAMIDE is a complex organic compound with a unique structure that includes a benzodioxole ring, a fluorophenyl group, and a diazinanone moiety

Preparation Methods

The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-{3-[(2-FLUOROPHENYL)METHYL]-2-OXO-1,3-DIAZINAN-1-YL}BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include:

    Formation of the Benzodioxole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This can be achieved through a Friedel-Crafts alkylation reaction using fluorobenzene and a suitable alkylating agent.

    Formation of the Diazinanone Moiety: This step involves the reaction of appropriate amines with carbonyl compounds under controlled conditions.

    Final Coupling Reaction: The final step involves coupling the intermediate compounds to form the target molecule. This can be achieved using coupling reagents such as EDCI or DCC in the presence of a base.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-{3-[(2-FLUOROPHENYL)METHYL]-2-OXO-1,3-DIAZINAN-1-YL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to form corresponding carboxylic acids and amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-{3-[(2-FLUOROPHENYL)METHYL]-2-OXO-1,3-DIAZINAN-1-YL}BENZAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-{3-[(2-FLUOROPHENYL)METHYL]-2-OXO-1,3-DIAZINAN-1-YL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-{3-[(2-FLUOROPHENYL)METHYL]-2-OXO-1,3-DIAZINAN-1-YL}BENZAMIDE can be compared with similar compounds such as:

The uniqueness of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-{3-[(2-FLUOROPHENYL)METHYL]-2-OXO-1,3-DIAZINAN-1-YL}BENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H24FN3O4

Molecular Weight

461.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-[3-[(2-fluorophenyl)methyl]-2-oxo-1,3-diazinan-1-yl]benzamide

InChI

InChI=1S/C26H24FN3O4/c27-22-5-2-1-4-20(22)16-29-12-3-13-30(26(29)32)21-9-7-19(8-10-21)25(31)28-15-18-6-11-23-24(14-18)34-17-33-23/h1-2,4-11,14H,3,12-13,15-17H2,(H,28,31)

InChI Key

DQDULQKPMFUHAS-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)N(C1)C2=CC=C(C=C2)C(=O)NCC3=CC4=C(C=C3)OCO4)CC5=CC=CC=C5F

Origin of Product

United States

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